N-Methyl-4-phenyl-4-piperidinamine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-4-phenylpiperidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-13-12(7-9-14-10-8-12)11-5-3-2-4-6-11/h2-6,13-14H,7-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UORMPYQLQRCWRN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1(CCNCC1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60431038 |

Source

|

| Record name | N-METHYL-4-PHENYL-4-PIPERIDINAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182621-56-3 |

Source

|

| Record name | N-METHYL-4-PHENYL-4-PIPERIDINAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical properties of N-Methyl-4-phenyl-4-piperidinamine

An In-Depth Technical Guide to the Chemical Properties of N-Methyl-4-phenyl-4-piperidinamine

Executive Summary

This technical guide provides a comprehensive analysis of the chemical properties of this compound, a distinct molecule within the pharmacologically significant 4-phenylpiperidine class. This document is tailored for researchers, medicinal chemists, and drug development professionals, offering an in-depth exploration of its molecular structure, synthesis, analytical characterization, reactivity, and stability. The 4-phenylpiperidine scaffold is a privileged structure in modern pharmacology, forming the core of numerous therapeutics, including potent analgesics and central nervous system (CNS) agents.[1][2][3] this compound, possessing a unique quaternary carbon at the 4-position bearing both a phenyl and a methylamino group, presents specific chemical characteristics that are critical for its potential use as a synthetic intermediate or a pharmacophore. This guide emphasizes the causality behind experimental choices, provides self-validating protocols, and discusses the compound's structural relationship to known neurotoxins and controlled substance precursors, underscoring the necessity of thorough chemical understanding for safe and effective research and development.

Introduction

The 4-Phenylpiperidine Scaffold: A Privileged Structure in Medicinal Chemistry

The 4-phenylpiperidine motif is one of the most successful structural frameworks in drug discovery. Its rigid piperidine ring, combined with the lipophilic phenyl group, provides a versatile scaffold that can be readily functionalized to interact with a wide array of biological targets. Derivatives of this core structure have led to landmark drugs across various therapeutic areas. For instance, pethidine (meperidine) is a widely used opioid analgesic, while haloperidol is a cornerstone antipsychotic agent.[1] The precise orientation of substituents on the piperidine ring and the nature of the N-substituent are critical determinants of pharmacological activity, influencing receptor affinity, selectivity, and pharmacokinetic properties.[4]

This compound: A Specific Analog of Interest

This compound (IUPAC Name: N-methyl-4-phenylpiperidin-4-amine) is a specific derivative that isolates two key functional groups—a phenyl ring and a secondary amine—at a single quaternary carbon center. This unique arrangement prevents epimerization at the C4 position and imparts distinct steric and electronic properties compared to other analogs. Understanding its fundamental chemical properties is paramount for several reasons:

-

Synthetic Utility: It can serve as a key building block for more complex molecules, where the secondary amine provides a reactive handle for further elaboration.

-

Structure-Activity Relationship (SAR) Studies: As a novel analog, its biological evaluation can provide crucial insights into the SAR of 4-phenylpiperidine-based ligands at various receptors.[5]

-

Safety and Handling: Its structural similarity to the parkinsonism-inducing neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) and precursors of synthetic opioids necessitates a thorough understanding of its stability and reactivity to ensure safe handling and to predict potential metabolic pathways.[6][7][8]

Molecular Structure and Physicochemical Properties

Chemical Identity

The unambiguous identification of this compound is foundational to any scientific investigation. Key identifiers are summarized below.

| Identifier | Value | Source |

| IUPAC Name | N-methyl-4-phenylpiperidin-4-amine | PubChem[9] |

| Molecular Formula | C₁₂H₁₈N₂ | PubChem[9] |

| Molecular Weight | 190.28 g/mol | PubChem[9] |

| CAS Number | 182621-56-3 | PubChem[9] |

| Canonical SMILES | CNCC1(CCNCC1)C2=CC=CC=C2 | PubChem[9] |

| InChIKey | UORMPYQLQRCWRN-UHFFFAOYSA-N | PubChem[9] |

Structural Features

The molecule's structure is defined by a central piperidine ring. The key feature is the C4 atom, which is a quaternary, non-chiral center bonded to a phenyl group, a methylamino group, and two methylene groups of the piperidine ring. The presence of two basic nitrogen atoms—a secondary amine on the piperidine ring (pKa ~10-11) and a secondary exocyclic amine (pKa ~9-10)—governs its acid-base chemistry.

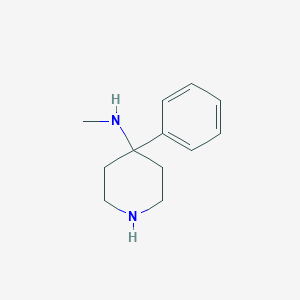

Caption: 2D representation of this compound.

Physicochemical Data Summary

A substance's behavior in biological and chemical systems is dictated by its physicochemical properties. The following table summarizes key computed properties that are instrumental in predicting its solubility, membrane permeability, and potential for intermolecular interactions.

| Property | Value | Significance & Implication |

| XLogP3 | 1.2 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and lipid membrane permeability. |

| Hydrogen Bond Donors | 2 | The two N-H groups can act as hydrogen bond donors, influencing solubility and receptor binding. |

| Hydrogen Bond Acceptors | 2 | The two nitrogen atoms can act as hydrogen bond acceptors. |

| Rotatable Bond Count | 2 | Low number of rotatable bonds suggests conformational rigidity, which can be favorable for selective receptor binding. |

| Topological Polar Surface Area | 27.2 Ų | Suggests good potential for blood-brain barrier penetration based on its small polar surface area. |

Data sourced from PubChem CID 9813005.[9]

Synthesis and Purification

The synthesis of this compound requires a strategic approach to construct the key quaternary carbon center. A logical and efficient pathway commences from a commercially available precursor, N-Boc-4-piperidone, utilizing a Grignard reaction followed by a Ritter reaction and subsequent N-methylation and deprotection.

Synthetic Workflow

The chosen synthetic route is designed for high yield and scalability, with each step selected to produce intermediates that are readily purified. The use of a Boc protecting group is a critical choice, as it deactivates the piperidine nitrogen, preventing it from interfering with the Grignard reaction and allowing for selective modification of the exocyclic amine.

Sources

- 1. Phenylpiperidines - Wikipedia [en.wikipedia.org]

- 2. painphysicianjournal.com [painphysicianjournal.com]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MPTP - Wikipedia [en.wikipedia.org]

- 7. Emerging Synthetic Fentanyl Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dopaminergic neurotoxicity of 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | C12H18N2 | CID 9813005 - PubChem [pubchem.ncbi.nlm.nih.gov]

N-Methyl-4-phenyl-4-piperidinamine mechanism of action

An In-depth Technical Guide on the Mechanism of Action of N-Methyl-4-phenyl-4-piperidinamine and Its Prodrugs

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of this compound, a potent synthetic opioid. We delve into its molecular interactions with opioid receptors, downstream signaling cascades, and the critical role of its prodrug forms, particularly in the context of both therapeutic potential and neurotoxic risk. This document is intended for researchers, scientists, and drug development professionals engaged in opioid pharmacology, neuropharmacology, and toxicology.

Introduction: The Chemical and Pharmacological Landscape

This compound, more systematically named 1-methyl-4-phenyl-piperidin-4-amine and often referred to by its CAS Number 13147-09-6 , is a synthetic molecule belonging to the 4-phenylpiperidine class of opioids. This class is renowned for its potent analgesic properties and includes clinically significant drugs such as pethidine (meperidine). The core structure of this compound is characterized by a piperidine ring with a methyl group on the nitrogen, and both a phenyl group and an amine group at the 4-position.

This compound is of significant interest not only for its own pharmacological activity but also as the primary active metabolite of the designer drug MPPP (1-methyl-4-phenyl-4-propionoxypiperidine) . The metabolic conversion of MPPP to this compound is crucial for its analgesic effects. This relationship also places it at the center of a critical toxicological issue: the potential for contamination with MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) , a potent neurotoxin that induces a Parkinson's-like syndrome. Understanding the mechanism of action of this compound is therefore essential for both opioid receptor research and for appreciating the risks associated with illicitly synthesized analogs.

Core Mechanism of Action: Opioid Receptor Agonism

The primary mechanism of action of this compound is its function as an agonist at opioid receptors, particularly the μ-opioid receptor (MOR) . This interaction is the foundation of its analgesic and euphoric effects.

Molecular Interaction with the μ-Opioid Receptor

Like other 4-phenylpiperidine opioids, this compound binds to the MOR within the central nervous system (CNS). The binding is stereoselective and involves a series of non-covalent interactions with specific amino acid residues in the receptor's binding pocket. The key interactions include:

-

Ionic Bonding: The protonated nitrogen of the piperidine ring forms a crucial ionic bond with a conserved aspartate residue (Asp147 in the human MOR) in transmembrane helix 3 (TM3). This is a hallmark interaction for most opioids.

-

Hydrophobic Interactions: The phenyl group engages in hydrophobic interactions with aromatic and aliphatic residues within the binding pocket, contributing significantly to binding affinity.

-

Hydrogen Bonding: The primary amine at the 4-position can act as a hydrogen bond donor, potentially forming additional interactions that influence binding and efficacy.

Downstream Signaling Cascade

Upon binding to and activating the μ-opioid receptor, which is a G-protein coupled receptor (GPCR), this compound initiates a canonical intracellular signaling cascade:

-

G-Protein Activation: The activated MOR promotes the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric Gi/o protein.

-

Inhibition of Adenylyl Cyclase: The dissociated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels:

-

The Gβγ subunit directly interacts with and activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane.

-

The Gβγ subunit also inhibits N-type voltage-gated calcium channels, reducing calcium influx.

-

-

Neurotransmitter Inhibition: The combined effect of membrane hyperpolarization and reduced calcium influx decreases the release of neurotransmitters, such as substance P and glutamate, from presynaptic terminals in pain pathways. This inhibition of nociceptive signaling results in analgesia.

Figure 1. Downstream signaling pathway of this compound via the μ-opioid receptor.

The Prodrug Connection: MPPP and Metabolic Activation

This compound is rarely administered directly but is most relevant as the active metabolite of the designer drug MPPP.

Experimental Protocol: In Vitro Metabolic Assay

A standard protocol to validate the metabolic conversion of MPPP involves incubating the parent drug with liver microsomes, which contain the necessary enzymatic machinery.

Objective: To confirm the conversion of MPPP to this compound by cytochrome P450 enzymes.

Methodology:

-

Preparation: Human liver microsomes are thawed on ice. A reaction mixture is prepared containing phosphate buffer (pH 7.4), MgCl₂, and an NADPH-generating system.

-

Incubation: MPPP (the substrate) is added to the reaction mixture and pre-warmed to 37°C.

-

Initiation: The reaction is initiated by adding the liver microsomes. The mixture is incubated at 37°C with shaking for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Termination: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) to precipitate proteins.

-

Analysis: Samples are centrifuged, and the supernatant is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the parent drug (MPPP) and the metabolite (this compound).

Expected Outcome: A time-dependent decrease in the concentration of MPPP and a corresponding increase in the concentration of this compound, confirming the metabolic conversion.

Figure 2. Workflow for an in vitro microsomal assay to confirm the metabolism of MPPP.

Structure-Activity Relationship (SAR) and Neurotoxic Potential

The structure of this compound is a delicate balance between opioid activity and potential toxicity. The precursor, MPPP, can degrade into MPTP if synthesis conditions are not carefully controlled (e.g., acidic conditions or excessive heat). MPTP itself is not the neurotoxin but is a lipophilic pro-toxin.

The Pathway to Neurotoxicity

-

MPTP Formation: Improper synthesis of MPPP leads to the formation of the contaminant MPTP.

-

CNS Penetration: MPTP readily crosses the blood-brain barrier.

-

Metabolic Activation in Glial Cells: Within the brain, MPTP is metabolized by the enzyme monoamine oxidase B (MAO-B), primarily in astrocytes, to form the toxic metabolite MPP+ (1-methyl-4-phenylpyridinium) .

-

Dopaminergic Neuron Uptake: MPP+ is a substrate for the dopamine transporter (DAT) and is selectively taken up into dopaminergic neurons in the substantia nigra.

-

Mitochondrial Toxicity: Inside the neurons, MPP+ accumulates in mitochondria and potently inhibits Complex I of the electron transport chain. This leads to a catastrophic failure of ATP production, massive oxidative stress, and ultimately, cell death.

This selective destruction of dopaminergic neurons is the mechanism behind the irreversible parkinsonian syndrome observed in individuals exposed to MPTP-contaminated drugs.

Conclusion for Drug Development Professionals

The study of this compound provides critical insights for the field of drug development. Its potent μ-opioid agonism highlights the efficacy of the 4-phenylpiperidine scaffold for analgesia. However, its close association with MPPP and the catastrophic neurotoxicity of the MPTP/MPP+ pathway serves as a stark reminder of the importance of metabolic profiling and stability testing in drug design. Any synthetic route for novel 4-phenylpiperidine derivatives must be rigorously controlled and analyzed to prevent the formation of tetrahydropyridine impurities. The mechanism of action is a double-edged sword: a potent analgesic effect mediated by the MOR, shadowed by the potential for severe, irreversible neurotoxicity through a distinct metabolic pathway if precursors are mishandled.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 86240, 1-Methyl-4-phenyl-4-piperidinamine. Retrieved from [Link]

Unveiling the Research Potential of N-Methyl-4-phenyl-4-piperidinamine: A Technical Guide for Scientific Exploration

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-4-phenyl-4-piperidinamine, a distinct molecule within the expansive 4-phenylpiperidine class, presents a compelling yet underexplored scaffold for neuropharmacological research. While direct studies on this specific compound are limited, its structural relationship to a class of molecules with profound central nervous system (CNS) activity warrants a detailed examination of its potential research applications. This guide synthesizes the available chemical information, draws logical inferences from structurally analogous compounds, and proposes a roadmap for investigating its pharmacological profile. We will delve into its chemical properties, potential synthesis strategies, and prospective applications in areas such as monoamine transporter modulation and receptor binding assays, providing a foundational framework for its scientific exploration.

Introduction: The 4-Phenylpiperidine Scaffold - A Privileged Motif in Neuropharmacology

The 4-phenylpiperidine core is a cornerstone in the development of CNS-active agents. This structural motif is present in a diverse array of therapeutic agents, from potent opioid analgesics to atypical antipsychotics and selective serotonin reuptake inhibitors (SSRIs).[1][2] The orientation of the phenyl group and the nature of the substitutions on the piperidine nitrogen and at the 4-position are critical determinants of the pharmacological activity and receptor selectivity of these compounds.[3]

This compound distinguishes itself by the presence of a methylamino group at the 4-position, a feature that suggests potential interactions with a variety of CNS targets. Its structural similarity to known monoamine reuptake inhibitors and other neuroactive compounds makes it a prime candidate for systematic investigation.

Physicochemical Properties and Synthesis Strategy

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, formulation, and interpretation of biological data.

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | N-methyl-4-phenylpiperidin-4-amine | [4] |

| CAS Number | 182621-56-3 | [4] |

| Molecular Formula | C₁₂H₁₈N₂ | [4] |

| Molecular Weight | 190.28 g/mol | [4] |

| Predicted LogP | 1.2 | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 2 | [4] |

Table 1: Physicochemical properties of this compound.

Proposed Synthesis Pathway

Experimental Protocol (Hypothetical):

-

Step 1: Strecker Synthesis of the α-Aminonitrile. N-Boc-4-piperidone is reacted with sodium cyanide and methylamine in a suitable solvent to form the corresponding α-aminonitrile intermediate. The reaction conditions would need to be optimized for temperature and reaction time.

-

Step 2: Grignard Reaction. The α-aminonitrile intermediate is then treated with a Grignard reagent, such as phenylmagnesium bromide, to introduce the phenyl group at the 4-position. This step is critical and requires anhydrous conditions.

-

Step 3: Deprotection. The final step involves the removal of the Boc protecting group from the piperidine nitrogen using acidic conditions, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent, to yield the final product, this compound.

Causality Behind Experimental Choices: The use of a Boc protecting group is a standard strategy in piperidine chemistry to prevent unwanted side reactions at the nitrogen atom during the Grignard reaction. The Strecker synthesis is a classic and efficient method for the formation of α-aminonitriles, which are versatile intermediates.

Potential Research Applications: A Landscape of Possibilities

Based on the pharmacology of structurally related compounds, several promising avenues for research on this compound can be identified.

Monoamine Transporter Inhibition: A Potential Psychostimulant or Antidepressant Profile

The structurally analogous compound, N-Methyl-4-phenylpiperidine, has been reported to act as a stimulant and an inhibitor of dopamine and serotonin uptake.[6] This provides a strong rationale for investigating the interaction of this compound with the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).

Proposed Experimental Workflow:

A high affinity for DAT and NET could suggest potential as a novel stimulant or a treatment for attention-deficit/hyperactivity disorder (ADHD). Conversely, potent inhibition of SERT and NET might indicate antidepressant properties.

Opioid Receptor Modulation: Exploring Analgesic or Antagonist Activity

The 4-phenylpiperidine scaffold is a classic feature of many potent opioid analgesics, such as pethidine and fentanyl.[2] The specific substitutions on this compound could confer affinity for mu (µ), delta (δ), or kappa (κ) opioid receptors.

Research Directions:

-

Receptor Binding Assays: Determine the binding affinity of the compound for the µ, δ, and κ opioid receptors using radioligand binding assays with selective radioligands (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, and [³H]U-69,593 for κ).

-

Functional Assays: Characterize the functional activity of the compound at each opioid receptor subtype using assays such as the [³⁵S]GTPγS binding assay to determine if it acts as an agonist, antagonist, or partial agonist.

-

In Vivo Analgesic Testing: If agonist activity is observed, evaluate the compound's analgesic properties in established animal models of pain, such as the hot plate or tail-flick test.

Sigma Receptor Ligand: A Potential Role in Neuroprotection and Neuromodulation

Several 4-phenylpiperidine derivatives have been identified as high-affinity ligands for sigma (σ) receptors, which are implicated in a variety of cellular functions and are considered therapeutic targets for neurological and psychiatric disorders.[7]

Investigative Approach:

-

Sigma Receptor Binding: Assess the binding affinity of this compound for σ₁ and σ₂ receptors using radioligand binding with selective ligands like -pentazocine for σ₁ and [³H]DTG for σ₂.

-

Functional Characterization: Investigate the functional effects of the compound on sigma receptor-mediated signaling pathways, such as modulation of ion channels or intracellular calcium levels.

-

Neuroprotection Assays: If significant sigma receptor affinity is found, explore the potential neuroprotective effects of the compound in in vitro models of neurotoxicity or oxidative stress.

Analytical Methodologies for Characterization and Quantification

To support preclinical development, robust analytical methods for the identification, purity determination, and quantification of this compound in biological matrices are essential.

Chromatographic Techniques

Given its chemical structure, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are suitable techniques for the analysis of this compound.[8]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This would be a powerful tool for the identification and quantification of the compound, particularly for assessing purity and identifying potential metabolites. Derivatization may be necessary to improve its volatility and chromatographic behavior.

-

High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric Detection (LC-MS): HPLC offers versatility for the analysis of the compound in various matrices. LC-MS would provide high sensitivity and selectivity for quantification in biological samples such as plasma or brain tissue.

A Generic HPLC Method Development Protocol:

-

Column Selection: A C18 reversed-phase column would be a suitable starting point.

-

Mobile Phase Optimization: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium formate or acetate) and an organic modifier (e.g., acetonitrile or methanol) should be optimized.

-

Detector Settings: If using UV detection, the wavelength of maximum absorbance for the compound needs to be determined. For LC-MS, the mass spectrometer would be tuned to the specific mass-to-charge ratio (m/z) of the protonated molecule.

-

Method Validation: The developed method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, selectivity, and stability.

Safety and Toxicological Considerations

Preliminary safety assessment is crucial before extensive in vivo studies.

-

In Silico Toxicity Prediction: Computational models can be used to predict potential toxicities based on the chemical structure.

-

In Vitro Cytotoxicity Assays: The cytotoxicity of the compound should be evaluated in relevant cell lines (e.g., neuronal cells, hepatocytes) to determine its preliminary safety profile.

-

Structural Analogy to MPTP: It is imperative to consider the structural similarity of the 4-phenylpiperidine core to the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). While this compound is not MPTP, the potential for metabolic activation to a toxic species, although seemingly unlikely based on its structure, should be a consideration in long-term toxicological evaluations.[9][10] The presence of the amino group at the 4-position significantly alters the electronics and potential metabolic pathways compared to MPTP.

Conclusion and Future Directions

This compound stands as an intriguing yet enigmatic molecule at the crossroads of several established classes of neuropharmacological agents. The in-depth technical guide presented here provides a comprehensive framework for its systematic investigation. The proposed research applications, rooted in the well-documented activities of its structural congeners, offer a clear path forward for elucidating its biological activities and therapeutic potential.

Future research should prioritize the synthesis and purification of this compound to enable a comprehensive screening against a panel of CNS targets. The insights gained from these initial studies will be instrumental in guiding further medicinal chemistry efforts to optimize its potency, selectivity, and pharmacokinetic properties. The exploration of this compound could potentially lead to the discovery of novel chemical probes to study CNS function or even new therapeutic leads for a range of neurological and psychiatric disorders.

References

-

Wikipedia. Phenylpiperidine. [Link]

- Manallack, D. T., et al. (2013). The significance of the 4-phenylpiperidine scaffold in medicinal chemistry. Chemical Society Reviews, 42(18), 7813-7826.

-

Ponten, F., et al. (2010). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). Journal of Medicinal Chemistry, 53(6), 2510-2520.[3]

-

Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Medicinal Chemistry Letters. [Link][11]

-

Glennon, R. A., et al. (1992). Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. Journal of Medicinal Chemistry, 35(22), 4347-4353.[7]

-

Grygorenko, O. O., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6433.[12]

-

Google Patents. Method for preparing 4-amino-4-phenylpiperidines. [5]

-

MDPI. Improved Synthesis of N-Methylcadaverine. [Link]

-

Discovery of the 4-aminopiperidine-based compound EM127 for the site-specific covalent inhibition of SMYD3. European Journal of Medicinal Chemistry. [Link][13]

-

Design, Synthesis and Pharmacological Evaluation of N-Methyl Piperidine Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link][14]

-

Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society. [Link][15]

-

Javitch, J. A., et al. (1985). Parkinsonism-inducing neurotoxin, N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine: uptake of the metabolite N-methyl-4-phenylpyridine by dopamine neurons explains selective toxicity. Proceedings of the National Academy of Sciences, 82(7), 2173-2177.[16]

-

Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules. [Link][17]

-

Cohen, G., et al. (1985). Studies on the mechanism of action of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). Life Sciences, 36(3), 237-242.[18]

-

ResearchGate. Structure, pharmacokinetics and pharmacodynamics of MPTP in the CNS. [Link][19]

-

ResearchGate. MPTP is a byproduct during the chemical synthesis of a meperidine... [Link][10]

Sources

- 1. Phenylpiperidines - Wikipedia [en.wikipedia.org]

- 2. painphysicianjournal.com [painphysicianjournal.com]

- 3. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C12H18N2 | CID 9813005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US20040171837A1 - Method for preparing 4-amino-4-phenylpiperidines - Google Patents [patents.google.com]

- 6. N-Methyl-4-phenylpiperidine | CymitQuimica [cymitquimica.com]

- 7. Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. MPTP - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ricerca.uniba.it [ricerca.uniba.it]

- 14. pdf.journalagent.com [pdf.journalagent.com]

- 15. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]

- 16. Parkinsonism-inducing neurotoxin, N-methyl-4-phenyl-1,2,3,6 -tetrahydropyridine: uptake of the metabolite N-methyl-4-phenylpyridine by dopamine neurons explains selective toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Studies on the mechanism of action of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis, Pharmacology, and Structure-Activity Relationships of 4-Aryl-4-aminopiperidine Derivatives

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals engaged with the 4-phenylpiperidine scaffold and its derivatives. Originating from the discovery of pethidine, this structural motif has proven to be a "privileged scaffold" in neuroscience drug discovery, yielding compounds that modulate a wide array of central nervous system targets, including opioid, dopamine, and serotonin receptors.[1][2][3] We will explore the core structural anatomy, detail robust synthetic strategies, dissect the nuanced structure-activity relationships (SAR), and discuss the diverse pharmacological profiles and toxicological considerations inherent to this important class of molecules.

Part 1: The 4-Aryl-4-aminopiperidine Core Scaffold

The versatility of the 4-aryl-4-aminopiperidine core stems from the distinct roles of its constituent parts, which can be systematically modified to fine-tune pharmacological activity. Understanding the contribution of each component is fundamental to rational drug design.

Structural Anatomy

-

Piperidine Ring: This saturated heterocycle acts as a conformationally restricted scaffold, holding the key pharmacophoric elements in a specific three-dimensional orientation for optimal receptor interaction.

-

C4-Aryl Group: Typically an unsubstituted phenyl ring, this group is crucial for activity at many CNS targets, particularly opioid receptors. Its orientation relative to the piperidine ring (axial vs. equatorial) can significantly influence binding affinity and efficacy.[4]

-

C4-Amino Group: The focal point of this guide, the nitrogen at the C4 position, serves as a key interaction point, often as a hydrogen bond donor or as a basic center. Its substitution pattern (primary, secondary, or tertiary amine; or conversion to an amide) is a critical determinant of the pharmacological profile.

-

N1-Substituent: The nitrogen of the piperidine ring is the most readily and frequently modified position. The nature of the substituent here—from a simple methyl group to a larger aralkyl moiety like phenethyl—is a primary driver of potency and receptor selectivity.[5]

Visualization of the Core Scaffold and Modification Points

The following diagram illustrates the foundational N-Methyl-4-phenyl-4-piperidinamine structure and highlights the key positions for chemical modification that dictate the resulting compound's biological activity.

Caption: Core this compound scaffold with key modification points.

Part 2: Synthetic Strategies

The efficient construction of the 4-aryl-4-aminopiperidine core is critical for analog development. Reductive amination of N-substituted-4-piperidones is one of the most direct and versatile methods employed.[6]

Foundational Pathway: Reductive Amination

This strategy involves the condensation of an N-substituted-4-piperidone with a primary or secondary amine to form a transient enamine or iminium ion, which is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (STAB). The choice of the starting piperidone (e.g., N-benzyl or N-Boc protected) and the amine allows for the introduction of diverse substituents at the N1 and C4-amino positions, respectively.

Generalized Synthetic Workflow: Reductive Amination

The diagram below outlines the logical flow of a typical reductive amination synthesis for preparing a diverse library of 4-aminopiperidine derivatives.

Caption: Workflow for synthesis via reductive amination.

Detailed Experimental Protocol: Synthesis of 1-Benzyl-N-dodecylpiperidin-4-amine

This protocol describes a validated procedure for synthesizing a representative 4-aminopiperidine derivative, adapted from published methodologies.[6] This self-validating workflow includes reaction setup, workup, purification, and characterization.

Objective: To synthesize 1-benzyl-N-dodecylpiperidin-4-amine via reductive amination.

Materials:

-

1-Benzyl-4-piperidone (1.0 eq)

-

Dodecylamine (1.1 eq)

-

Sodium triacetoxyborohydride (STAB) (1.5 eq)

-

Acetic Acid (catalytic)

-

Dichloromethane (DCM) (anhydrous)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Solvents for chromatography (e.g., Hexane/Ethyl Acetate gradient with 1% Triethylamine)

Procedure:

-

Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add 1-benzyl-4-piperidone (1.0 eq) and anhydrous DCM. Stir until fully dissolved.

-

Amine Addition: Add dodecylamine (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid. Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.

-

Causality Note: The acid catalyst is crucial for protonating the ketone, activating it for nucleophilic attack by the amine and promoting the subsequent dehydration to the iminium intermediate.

-

-

Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring mixture. The reaction is mildly exothermic. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

-

Causality Note: STAB is a mild and selective reducing agent, ideal for reducing the iminium ion in the presence of the starting ketone, thus minimizing side reactions.

-

-

Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

-

Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel. A gradient of ethyl acetate in hexane containing 1% triethylamine is typically effective.

-

Causality Note: The addition of triethylamine to the eluent prevents the protonation of the basic amine products on the acidic silica gel, reducing tailing and improving separation.

-

-

Characterization: Collect the pure fractions, concentrate the solvent, and place the final product under high vacuum to remove residual solvents. Characterize the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Part 3: Structure-Activity Relationships (SAR)

The 4-phenylpiperidine scaffold allows for systematic modification to probe interactions with biological targets. The following sections summarize key SAR trends for opioid receptor modulation, a historically significant target for this class.

Modulation of the N1-Substituent

This is the most critical position for tuning opioid receptor activity.

-

N-Methyl: The parent compound, N-methyl-4-phenyl-4-carbethoxypiperidine (pethidine), is a potent µ-opioid receptor (MOR) agonist.[7]

-

N-Phenethyl: Replacing the N-methyl with an N-phenethyl group dramatically increases MOR affinity. This is a well-established principle in opioid SAR, observed in both the pethidine and morphine series.[5]

-

Other N-Substituents: Larger or more complex N-substituents can alter the selectivity profile, sometimes introducing κ- (KOR) or δ-opioid receptor (DOR) activity, or even antagonist properties.

Substitution of the C4-Aryl Ring

Modifications to the phenyl ring are generally more subtle but can be significant.

-

Meta-Hydroxyl: Introduction of a hydroxyl group at the meta-position of the phenyl ring often enhances MOR affinity, mimicking a key interaction of morphine.[4]

-

Para-Substituents: Electron-withdrawing or -donating groups at the para-position can modulate activity, but often with less dramatic effects than N1-substituent changes.

Modification of the C4-Functional Group

While this guide focuses on the C4-amino group, it is crucial to understand the context provided by related analogs.

-

C4-Ester (Pethidine-like): The C4-carbethoxy group of pethidine is essential for its activity.[8]

-

C4-Propionoxy (Prodine-like): Reversing the ester to a propionoxy group (MPPP) maintains potent MOR agonism.[1]

-

C4-Amine/Amide: The C4-amino group provides a basic center. Acylation to form an amide, particularly an anilido group (as seen in the fentanyl series), leads to exceptionally potent MOR agonists. While structurally distinct from the topic core, the SAR principle of placing a specific amide at C4 is paramount in the broader 4-phenylpiperidine class.

SAR Data Summary Table

The following table summarizes qualitative SAR trends for opioid receptor activity based on modifications to the core scaffold.

| Compound Class | N1-Substituent | C4-Aryl Substituent | C4-Functional Group | General Effect on MOR Affinity |

| Pethidine Analog | -CH₃ | Unsubstituted | -COOEt | Potent Agonist |

| Pethidine Analog | -CH₂CH₂Ph | Unsubstituted | -COOEt | Greatly Increased Affinity |

| Bemidone Analog | -CH₃ | m-OH | -COEt | Increased Affinity[4] |

| Fentanyl Analog | -CH₂CH₂Ph | Unsubstituted | -N(Ph)COEt | Exceptionally High Affinity |

Part 4: Pharmacological Profiles and Therapeutic Potential

Derivatives of the 4-phenylpiperidine scaffold are not limited to opioid receptors. Strategic modifications can direct their activity towards a variety of CNS targets.

Opioid Receptor Modulation

The primary and most studied activity is at opioid receptors. This has led to the development of powerful analgesics like pethidine and fentanyl.[3][9] Research continues to explore analogs that might offer safer side-effect profiles, such as biased agonists that preferentially activate G-protein signaling over β-arrestin pathways, potentially reducing respiratory depression and tolerance.

Monoamine Transporter Inhibition

Certain analogs exhibit significant affinity for the dopamine transporter (DAT) and serotonin transporter (SERT).[1][10] This dual activity can result in complex pharmacological profiles, combining opioid effects with psychostimulant or antidepressant-like properties. This can also increase the abuse potential and risk of adverse events like serotonin syndrome.[2]

Other CNS Targets

The scaffold's versatility extends to other receptors:

-

NMDA Receptors: Some derivatives, such as ketobemidone, show NMDA receptor antagonist activity in addition to MOR agonism.[1]

-

Sigma (σ) Receptors: High-affinity σ receptor ligands have been developed from this scaffold, which may have applications in treating psychosis or neuropathic pain.[11]

Pharmacological Tuning Visualization

This diagram illustrates how modifications at the N1-position of the 4-phenylpiperidine scaffold can direct the compound's primary pharmacological target.

Caption: Tuning pharmacological targets via N1-substituent modification.

Part 5: Analytical and Toxicological Considerations

The development and use of these compounds necessitate robust analytical methods and a thorough understanding of their toxicological profiles.

Analytical Methodologies

For research, clinical, and forensic purposes, the identification and quantification of 4-phenylpiperidine derivatives are typically achieved using hyphenated chromatographic techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A classic and reliable method for identifying the parent compound and its metabolites, particularly after derivatization to improve volatility.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The current gold standard, offering high sensitivity and specificity for quantifying low concentrations of these compounds and their metabolites in complex biological matrices like plasma and urine.[7]

Toxicological Profile

The primary risks associated with this class are linked to their on-target and off-target pharmacology.

-

Respiratory Depression: As with all potent MOR agonists, the most acute and life-threatening side effect is respiratory depression.

-

Metabolite-Driven Neurotoxicity: A unique and significant danger associated with pethidine is the accumulation of its N-demethylated metabolite, norpethidine. Norpethidine has a longer half-life and is a CNS stimulant that can cause tremors, myoclonus, and seizures.[2][7][9] This toxicity is not reversible by opioid antagonists like naloxone and is exacerbated in patients with renal impairment.[2][12]

-

Serotonin Syndrome: Compounds with significant SERT inhibitory activity pose a high risk of serotonin syndrome, a potentially fatal condition, when co-administered with other serotonergic agents like monoamine oxidase inhibitors (MAOIs) or selective serotonin reuptake inhibitors (SSRIs).[2]

-

Immunosuppressive Effects: Chronic administration of opioids, including phenylpiperidine derivatives, has been shown to have immunosuppressive effects, including the attenuation of natural killer (NK) cell activity, which could potentially decrease resistance to infections or impact cancer progression.[3]

Part 6: Future Directions

The 4-aryl-4-aminopiperidine scaffold remains an area of active research. Future work is likely to focus on designing ligands with more sophisticated pharmacological profiles, such as:

-

Biased Agonists: Compounds that selectively activate desired signaling pathways (e.g., G-protein) while avoiding those linked to adverse effects (e.g., β-arrestin).

-

Multi-Target Ligands: Molecules designed to interact with multiple receptors (e.g., MOR/DOR co-agonists or MOR-agonists/NK1-antagonists) to achieve synergistic analgesia with an improved side-effect profile.

-

"Safer" Analgesics: Continued efforts to separate potent analgesia from high abuse liability and severe side effects like respiratory depression remain a primary goal in the field.

References

-

Wikipedia. (n.d.). Phenylpiperidines. Retrieved from [Link]

-

Wikipedia. (n.d.). Pethidine. Retrieved from [Link]

-

Vadivelu, N., et al. (2011). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician, 14(3), 201-219. Retrieved from [Link]

-

Celik, G., et al. (2023). A Comprehensive Review of Pethidine, One of the Most Abused Drugs in the Health Sector. Turkish Journal of Pharmaceutical Sciences, 20(1), 134-143. Retrieved from [Link]

-

Anesthesia Patient Safety Foundation. (2020). Pethidine: Mechanisms, Clinical Applications and Adverse Effects. Retrieved from [Link]

-

Jacobson, A. E. (2019). Narcotic Analgesics And Antagonists. In Chemical and Biological Aspects of Drug Dependence. Taylor & Francis. Retrieved from [Link]

-

Vadivelu, N., et al. (2011). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. PubMed. Retrieved from [Link]

-

Di Fabio, R., et al. (2007). Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2. Bioorganic & Medicinal Chemistry Letters, 17(11), 3028-33. Retrieved from [Link]

-

Di Capua, A., et al. (2004). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Journal of Medicinal Chemistry, 47(24), 6070-81. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure activity relationship. [Diagram]. Retrieved from [Link]

-

ResearchGate. (2019). (PDF) Pethidine - Does familiarity or evidence perpetuate its use?. Retrieved from [Link]

-

Gatbonton-Schwager, J. B., et al. (2020). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. ACS Chemical Neuroscience, 11(24), 4349-4363. Retrieved from [Link]

-

Froimowitz, M. (1982). Conformation activity study of 4-phenylpiperidine analgesics. Journal of Medicinal Chemistry, 25(10), 1127-33. Retrieved from [Link]

-

An, H., & Cook, J. M. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(13), 3535-8. Retrieved from [Link]

-

Schreyer, T., et al. (2020). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 25(21), 5031. Retrieved from [Link]

-

Shadrick, W. R., et al. (2016). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Journal of Medicinal Chemistry, 59(21), 9877-9889. Retrieved from [Link]

-

Janssen, P. A., & Eddy, N. B. (1960). Compounds related to pethidine-IV. New general chemical methods of increasing the analgesic activity of pethidine. Journal of Medicinal and Pharmaceutical Chemistry, 2, 31-45. Retrieved from [Link]

-

Loew, G. H., et al. (1988). Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines. Molecular Pharmacology, 34(3), 363-76. Retrieved from [Link]

-

Glennon, R. A., et al. (1992). Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. Journal of Medicinal Chemistry, 35(22), 4081-7. Retrieved from [Link]

Sources

- 1. Phenylpiperidines - Wikipedia [en.wikipedia.org]

- 2. Pethidine - Wikipedia [en.wikipedia.org]

- 3. painphysicianjournal.com [painphysicianjournal.com]

- 4. Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis [mdpi.com]

- 7. adlitipbulteni.com [adlitipbulteni.com]

- 8. [PDF] Compounds related to pethidine-IV. New general chemical methods of increasing the analgesic activity of pethidine. | Semantic Scholar [semanticscholar.org]

- 9. radiusanesthesia.com [radiusanesthesia.com]

- 10. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An Examination of CAS Number 182621-56-3: N-Methyl-4-phenyl-4-piperidinamine

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the chemical compound registered under CAS number 182621-56-3, identified as N-Methyl-4-phenyl-4-piperidinamine. A comprehensive search of scientific literature and chemical databases reveals that while the compound is commercially available for research purposes, there is a notable scarcity of published, in-depth studies on its synthesis, biological activity, and mechanism of action. This guide provides the available physicochemical data and contextualizes the compound within the broader class of 4-phenylpiperidine derivatives, including a discussion of the well-researched neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to highlight structural similarities and underscore the importance of empirical validation for each unique molecule.

Introduction and Physicochemical Properties

This compound is a substituted piperidine derivative. The piperidine ring is a common scaffold in medicinal chemistry due to its ability to interact with various biological targets. The presence of a phenyl group and a methylamino group at the 4-position suggests potential for diverse chemical interactions and biological activities.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 182621-56-3 | Multiple Chemical Suppliers |

| Molecular Formula | C₁₂H₁₈N₂ | [1] |

| Molecular Weight | 190.28 g/mol | [1] |

| Synonyms | 4-methylamino-4-phenylpiperidine, N-methyl-4-phenylpiperidin-4-amine | [2] |

| Boiling Point | 299.946°C at 760 mmHg | [3] |

| Flash Point | 166.316°C | [3] |

Synthesis and Characterization

Hypothetical Synthetic Workflow:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Parkinsonism-inducing neurotoxin, N-methyl-4-phenyl-1,2,3,6 -tetrahydropyridine: uptake of the metabolite N-methyl-4-phenylpyridine by dopamine neurons explains selective toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Parkinsonism-inducing neurotoxin, N-methyl-4-phenyl-1,2,3,6 -tetrahydropyridine: uptake of the metabolite N-methyl-4-phenylpyridine by dopamine neurons explains selective toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN110483376B - Synthesis method of intermediate N-phenyl-4-piperidone - Google Patents [patents.google.com]

Preamble: On the Nature of an InChIKey and the Starting Point of Discovery

To the esteemed researchers, scientists, and drug development professionals, this guide is designed to be a comprehensive resource for the journey of characterizing a novel chemical entity. The initial query for this guide was centered on the InChIKey UORMPYQLQRCWRN-UHFFFAOYSA-N. An InChIKey is a hashed, fixed-length character representation of a chemical structure, and a successful query should ideally resolve to a specific molecule. However, in this instance, this particular InChIKey does not readily correspond to a well-documented, single chemical entity in major public chemical databases.

This scenario, far from being a setback, presents a perfect opportunity to address a common challenge in research: the investigation of a novel or poorly characterized compound. Therefore, this guide will proceed by using "Compound X" as our subject, representing any new molecule you might isolate, synthesize, or encounter. We will walk through the essential stages of its technical evaluation, from initial structural confirmation to the elucidation of its biological activity and potential for further development. This document is structured to provide not just protocols, but the scientific rationale behind the experimental choices, ensuring a self-validating and robust investigative process.

Part 1: Foundational Characterization of Compound X

Before delving into the biological effects of Compound X, it is paramount to establish its identity and fundamental physicochemical properties. This foundational data underpins the reliability and reproducibility of all subsequent experiments.

Structural Elucidation and Verification

The unambiguous determination of the chemical structure of Compound X is the cornerstone of its entire scientific narrative. A combination of spectroscopic and spectrometric techniques is essential.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments provide detailed information about the chemical environment of atoms and their connectivity, allowing for the de novo structural assignment or confirmation of a synthesized molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, enabling the determination of the elemental composition. Fragmentation patterns observed in MS/MS experiments offer further structural insights.

-

X-ray Crystallography: When a suitable single crystal of Compound X can be obtained, X-ray crystallography provides the definitive three-dimensional arrangement of atoms, confirming stereochemistry and tautomeric forms.

Physicochemical Profiling

The physicochemical properties of Compound X are critical determinants of its behavior in biological systems and its potential as a drug candidate.

| Property | Experimental Method | In Silico Prediction Tool | Importance in Drug Discovery |

| Solubility | Kinetic or thermodynamic solubility assays (e.g., nephelometry) | Various QSAR models (e.g., ALOGPS) | Affects absorption, distribution, and formulation |

| Lipophilicity (LogP/LogD) | Shake-flask method, HPLC-based methods | ClogP, ALOGP | Influences membrane permeability and metabolic stability |

| pKa | Potentiometric titration, UV-Vis spectroscopy | MarvinSketch, ACD/Labs Percepta | Determines the ionization state at physiological pH, impacting solubility and target binding |

Part 2: Target Identification and In Vitro Validation

With the structure and basic properties of Compound X confirmed, the next logical step is to identify its biological target(s) and validate this interaction.

In Silico Target Prediction

Computational approaches can provide initial hypotheses about the potential protein targets of Compound X, guiding subsequent experimental work.

-

Ligand-Based Methods: These methods, such as 2D fingerprint similarity searching (e.g., using tools like SEA) or 3D shape-based screening (e.g., ROCS), compare Compound X to libraries of known active molecules.

-

Structure-Based Methods: If a crystal structure of a potential target is available, molecular docking simulations (e.g., using AutoDock Vina or Glide) can predict the binding mode and affinity of Compound X.

Experimental Workflow for Target Validation

The following workflow outlines a systematic approach to validating the computationally predicted targets of Compound X.

Caption: Workflow for Target Validation of Compound X.

Protocol: Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction between Compound X and its target protein.

Materials:

-

Purified target protein (dialyzed into ITC buffer)

-

Compound X (dissolved in ITC buffer)

-

ITC instrument (e.g., Malvern Panalytical MicroCal PEAQ-ITC)

-

ITC buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl)

Procedure:

-

Prepare the target protein solution to a concentration of 10-50 µM in the ITC cell.

-

Prepare the Compound X solution to a concentration 10-20 times that of the protein in the injection syringe.

-

Set the experimental parameters: temperature (e.g., 25°C), stirring speed (e.g., 750 rpm), and injection volume (e.g., 2 µL).

-

Perform an initial injection of 0.4 µL, followed by 18-20 injections of 2 µL with a spacing of 150 seconds.

-

Analyze the resulting thermogram by integrating the peaks and fitting the data to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).

Part 3: Elucidating the Cellular Mechanism of Action

Observing a direct binding event is crucial, but understanding the functional consequences of this interaction within a cellular context is the ultimate goal.

Probing Cellular Pathways

Once a target is validated, investigating the downstream signaling events is key to understanding the mechanism of action of Compound X.

-

Western Blotting: This technique is used to measure changes in the protein levels and post-translational modifications (e.g., phosphorylation) of key components of the signaling pathway downstream of the target.

-

Reporter Gene Assays: These assays are employed to measure the activity of transcription factors that are regulated by the signaling pathway of interest.

A Hypothetical Signaling Pathway for Compound X

Let's assume Compound X is an inhibitor of a hypothetical kinase, "Kinase A," which is part of a well-defined signaling cascade.

Caption: Hypothetical Signaling Pathway Inhibited by Compound X.

Part 4: Structure-Activity Relationship (SAR) and Lead Optimization

The initial discovery of Compound X is just the beginning. A systematic medicinal chemistry effort is required to improve its potency, selectivity, and drug-like properties.

The Iterative Cycle of SAR

SAR studies involve synthesizing and testing analogs of Compound X to understand how chemical modifications affect its biological activity.

Caption: The Iterative Cycle of Structure-Activity Relationship (SAR).

Tabulating SAR Data

A well-organized table is essential for tracking the properties of newly synthesized analogs and making informed decisions for the next design cycle.

| Compound ID | R-Group Modification | IC50 (nM) vs. Target | IC50 (nM) vs. Off-Target | Microsomal Stability (t½, min) |

| Compound X | -H | 150 | 2500 | 15 |

| Analog 1 | -F | 120 | 2300 | 25 |

| Analog 2 | -OCH3 | 50 | 5000 | 45 |

| Analog 3 | -CN | 200 | 1800 | 10 |

Conclusion

This guide has provided a comprehensive framework for the in-depth technical investigation of a novel compound, represented here as "Compound X." By adhering to the principles of rigorous structural and physicochemical characterization, systematic target validation, and iterative medicinal chemistry, researchers can effectively advance a new chemical entity from an initial observation to a well-characterized lead compound with therapeutic potential. The integration of computational and experimental approaches, as outlined, is crucial for an efficient and successful drug discovery campaign.

References

-

PubChem. National Center for Biotechnology Information. [Link]

-

BindingDB. A public, web-accessible database of measured binding affinities. [Link]

-

CAS Common Chemistry. A free web resource that provides access to chemical information for nearly 500,000 compounds from CAS REGISTRY®. [Link]

-

DrugBank. A comprehensive, free-to-access, online database containing information on drugs and drug targets. [Link]

-

Protein Data Bank (PDB). The single global archive for 3D structural data of biological macromolecules. [Link]

An In-Depth Technical Guide on the Safe Handling of N-Methyl-4-phenyl-4-piperidinamine for Research and Development

Abstract

This technical guide provides a comprehensive overview of the essential safety and handling protocols for N-Methyl-4-phenyl-4-piperidinamine (CAS No. 182621-56-3), a compound of interest for researchers, scientists, and drug development professionals.[1] Given the limited specific toxicological data for this molecule, this document establishes a robust safety framework by integrating general principles for handling novel chemical entities with specific data extrapolated from structurally analogous phenylpiperidine derivatives. The guide details a systematic approach to risk assessment, hazard identification, exposure control, and emergency preparedness. It is designed to empower laboratory personnel with the knowledge to manage the potential risks associated with this compound, ensuring both personal safety and the integrity of research outcomes.

Introduction: The Principle of Precautionary Safety for Novel Chemical Entities

This compound is a disubstituted piperidine derivative with potential applications in medicinal chemistry and pharmaceutical research.[2][3] As with any novel or sparsely studied research chemical, a comprehensive understanding of its toxicological and hazardous properties may not be fully established. Therefore, a precautionary approach to safety and handling is paramount. This guide is founded on the principle that in the absence of complete data, all new chemical entities should be treated as potentially hazardous.

The protocols and recommendations outlined herein are derived from a composite analysis of:

-

General best practices for the safe handling of research chemicals in a laboratory setting.[4][5][6][7]

-

Safety data from structurally related and well-characterized phenylpiperidine derivatives.[8][9][10][11][12]

-

Established methodologies for chemical risk assessment.[13][14][15][16]

This document serves as a foundational resource for principal investigators, laboratory managers, and bench scientists, providing the necessary framework to develop and implement robust Standard Operating Procedures (SOPs) for the safe utilization of this compound.

Hazard Identification and Risk Assessment: A Proactive Approach

A thorough risk assessment is the cornerstone of safe laboratory practice and should be conducted before any new experiment involving this compound is initiated.[14] This process involves a systematic evaluation of the potential hazards and the likelihood of exposure.

Physicochemical Properties and Inferred Hazards

While specific hazard data for this compound is limited, its chemical structure allows for the inference of potential risks based on related compounds.

| Property | Value/Information | Source/Inference |

| Molecular Formula | C12H18N2 | PubChem[1] |

| Molecular Weight | 190.28 g/mol | PubChem[1] |

| Appearance | Solid (Inferred) | Based on related compounds |

| Boiling Point | Not Determined | - |

| Melting Point | Not Determined | - |

| Solubility | Likely soluble in organic solvents | General property of similar amines |

| Inferred Hazards | - Harmful if swallowed or in contact with skin.[9] - Causes skin and eye irritation/damage.[8][9] - May cause respiratory irritation.[8] - Potential for neurotoxicity (class effect).[17][18] - Flammability (if in solution).[9][10] | Based on SDS of N-phenylpiperidin-4-amine, N-methylpiperidine, and general knowledge of phenylpiperidines.[8][9][19][20] |

The Risk Assessment Workflow

A dynamic risk assessment should be a continuous process, adapting to changes in experimental scale or parameters.

Caption: Recommended PPE for Handling this compound.

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is crucial to prevent accidental exposure and maintain the integrity of the compound.

General Handling Practices

-

Avoid Inhalation, Ingestion, and Skin Contact: Do not smell or taste the chemical. [7]All handling should be performed with appropriate PPE in a designated area. [5]* Work in a Designated Area: Clearly label the area where this compound is being used.

-

Minimize Quantities: Use the smallest amount of the compound necessary for the experiment to minimize the potential impact of a spill. [21]* Wash Hands Thoroughly: Wash hands with soap and water after handling the compound, even if gloves were worn. [9]

Storage Requirements

-

Container: Store in a tightly sealed, clearly labeled container. [5][7]The label should include the chemical name, CAS number, and any known hazard warnings.

-

Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids. [4][7][10]* Segregation: Store separately from incompatible chemicals to prevent hazardous reactions. [5][7]

Emergency Procedures: Preparedness and Response

A well-defined emergency plan is critical for mitigating the consequences of an accident. [5]

First Aid Measures

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. [8]* Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. [8][9]Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [9][12]Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. [9][12]

Spill and Leak Procedures

-

Small Spills:

-

Evacuate non-essential personnel from the area.

-

Wear appropriate PPE, including respiratory protection if necessary.

-

Absorb the spill with an inert, non-combustible material such as vermiculite or sand.

-

Collect the absorbed material into a sealed, labeled container for proper disposal. [22] 5. Clean the spill area with a suitable solvent, followed by soap and water.

-

-

Large Spills:

-

Evacuate the laboratory immediately and alert others.

-

Contact the institution's emergency response team.

-

Do not attempt to clean up a large spill without proper training and equipment.

-

Waste Disposal

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with institutional, local, and national regulations. [5]* Collect all waste in clearly labeled, sealed containers.

-

Do not mix with other waste streams unless compatibility is confirmed.

-

Arrange for disposal through an authorized chemical waste management service.

Conclusion: Fostering a Culture of Safety

The safe handling of this compound, like any novel research chemical, is not merely a matter of following procedures but of cultivating a proactive safety culture. Researchers and laboratory personnel must remain vigilant, continuously reassess risks, and prioritize safety in all experimental designs and executions. This guide provides the foundational knowledge to work with this compound responsibly, protecting both the scientist and the science.

References

- Safety First: Essential Guidelines for Handling Research Reagents and Equipment. (n.d.). Google Cloud.

- Safety First: Best Practices for Handling Research Chemicals. (2025). XPRESS CHEMS.

- This compound. (n.d.). PubChem.

- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.).

- Safety Data Sheet - N-phenylpiperidin-4-amine. (2023). Cayman Chemical.

- N-methyl-N-phenylpiperidin-4-amine. (n.d.). PubChem.

- Lab Safety for Researchers: Responsibilities, Regulations, and Lessons Learned. (2019). American Chemical Society.

- Chemical Handling and Storage. (n.d.). Iowa State University Environmental Health and Safety.

- Working with Chemicals. (n.d.). In Prudent Practices in the Laboratory. National Academies Press.

- Fact Sheet: MPTP, Safe Handling. (2022). University of Pennsylvania EHRS.

- N-Methylpiperidine Safety Data Sheet. (n.d.). Jubilant Ingrevia.

- 4-Methylpiperidine Safety Data Sheet. (2015).

- Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. (n.d.).

- Piperidine Hazard Summary. (1999). New Jersey Department of Health.

- Piperidine: Human health tier II assessment. (2016). National Industrial Chemicals Notification and Assessment Scheme.

- Piperidine. (2022). WorkSafe.

- Personal protective equipment for handling N,N,4-Trimethyl-4-penten-2-yn-1-amine. (2025). BenchChem.

- N-METHYLPIPERAZINE FOR SYNTHESIS MSDS. (2016). Loba Chemie.

- Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. (n.d.). National Center for Biotechnology Information.

- Chemical Risk Assessment and Regulatory Decision Making. (n.d.). American Chemical Society.

- Chemical Properties of N-Phenyl-4-piperidinamine (CAS 23056-29-3). (n.d.). Cheméo.

- 1-methyl-N-phenylpiperidin-4-amine. (n.d.). PubChem.

- N-Phenyl-1-(phenylmethyl)-4-piperidinamine. (n.d.). PubChem.

- Material Safety Data Sheet - Piperidine, 99%. (n.d.). Cole-Parmer.

- 4-Phenylpiperidine Safety Data Sheet. (2021).

- Phenylpiperidines. (n.d.). Wikipedia.

- Personal Protective Equipment (PPE). (n.d.). CHEMM.

- Personal Protective Equipment. (2025). US EPA.

- PPE and Safety for Chemical Handling. (2020). ACS Material.

- Chemical risk assessment. (n.d.). Simon Fraser University.

- A New Direction for Risk Assessment and Applications of 21st Century Science. (n.d.). National Center for Biotechnology Information.

- Overview of Risk Assessment. (n.d.). In Applications of Toxicogenomic Technologies to Predictive Toxicology and Risk Assessment. National Academies Press.

- Conformation activity study of 4-phenylpiperidine analgesics. (n.d.). ACS Publications.

- New approaches to risk assessment of chemical mixtures. (2019). ResearchGate.

- 4-Phenylpiperidine – Knowledge and References. (n.d.). Taylor & Francis.

- Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide. (2025). BenchChem.

- MPTP. (n.d.). Wikipedia.

- Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. (n.d.). PubMed.

- Synthesis method of intermediate N-phenyl-4-piperidone. (n.d.). Google Patents.

- The Study On Synthesizing The Compounds Of N-Methyl-4-Piperidines. (2007). Globe Thesis.

- 1-Methyl-4-phenylpyridine (MPP+) Is Toxic to Mesencephalic Dopamine Neurons in Culture. (n.d.).

- Parkinsonism-inducing neurotoxin, N-methyl-4-phenyl-1,2,3,6 -tetrahydropyridine: uptake of the metabolite N-methyl-4-phenylpyridine by dopamine neurons explains selective toxicity. (n.d.). PubMed.

- Parkinsonism-inducing neurotoxin, N-methyl-4-phenyl-1,2,3,6 -tetrahydropyridine. (n.d.). National Institutes of Health.

Sources

- 1. This compound | C12H18N2 | CID 9813005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. globethesis.com [globethesis.com]

- 4. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]

- 5. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]

- 6. acs.org [acs.org]

- 7. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. jubilantingrevia.com [jubilantingrevia.com]

- 10. fishersci.com [fishersci.com]

- 11. nj.gov [nj.gov]

- 12. fishersci.com [fishersci.com]

- 13. acs.org [acs.org]

- 14. Risk assessment - Work & research safety - Simon Fraser University [sfu.ca]

- 15. A New Direction for Risk Assessment and Applications of 21st Century Science - Using 21st Century Science to Improve Risk-Related Evaluations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Overview of Risk Assessment - Applications of Toxicogenomic Technologies to Predictive Toxicology and Risk Assessment - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Parkinsonism-inducing neurotoxin, N-methyl-4-phenyl-1,2,3,6 -tetrahydropyridine: uptake of the metabolite N-methyl-4-phenylpyridine by dopamine neurons explains selective toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Parkinsonism-inducing neurotoxin, N-methyl-4-phenyl-1,2,3,6 -tetrahydropyridine: uptake of the metabolite N-methyl-4-phenylpyridine by dopamine neurons explains selective toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. painphysicianjournal.com [painphysicianjournal.com]

- 20. Phenylpiperidines - Wikipedia [en.wikipedia.org]

- 21. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. lobachemie.com [lobachemie.com]

Methodological & Application

Application Notes & Protocols: In Vivo Evaluation of N-Methyl-4-phenyl-4-piperidinamine

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo studies involving the novel research compound N-Methyl-4-phenyl-4-piperidinamine. Given the compound's structural similarity to known centrally active agents, particularly those in the 4-phenylpiperidine class, this guide emphasizes a structured, hypothesis-driven approach to characterization.[1] We outline foundational protocols for compound formulation, pharmacokinetic profiling, and pharmacodynamic assessment in relevant rodent models. The causality behind each experimental choice is explained to ensure scientific integrity and the generation of robust, translatable data.

Introduction: Scientific Context and Rationale

This compound belongs to the 4-phenylpiperidine class of chemical compounds. This structural family is pharmacologically significant, encompassing a range of agents with effects on the central nervous system (CNS), including opioid analgesics and monoamine reuptake inhibitors.[1] For instance, the 4-phenylpiperidine scaffold is a core component of potent opioid analgesics like meperidine and fentanyl.[2] Furthermore, modifications to this structure have yielded compounds with activity as selective serotonin reuptake inhibitors (SSRIs), such as paroxetine, and agents with dopaminergic activity.[1][3]